REACTION_CXSMILES
|
[CH2:1]([P:3]([O:10]CCCC)([CH2:5][CH2:6][C:7]([OH:9])=[O:8])=[O:4])[CH3:2].O>C(O)CCC.O>[CH2:1]([P:3]([OH:10])([CH2:5][CH2:6][C:7]([OH:9])=[O:8])=[O:4])[CH3:2] |f:2.3|
|
Name
|
3-(ethylbutoxyphosphinyl)propionic acid
|
Quantity
|
444 g
|
Type
|
reactant
|
Smiles
|
C(C)P(=O)(CCC(=O)O)OCCCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
butanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with thermometer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, high-performance stirrer
|
Type
|
DISTILLATION
|
Details
|
is distilled off
|
Type
|
CUSTOM
|
Details
|
The solid residue is recrystallized from acetone
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)P(=O)(CCC(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 309 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |